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Abstract
Isonitrosoacetone, also known as 2-oxopropanal 1-oxime, is a molecule of significant interest

in organic synthesis and holds potential applications in medicinal chemistry. This technical

guide provides a comprehensive overview of the discovery and history of isonitrosoacetone,

detailing its synthesis, characterization, and the evolution of its preparative methods. The

document presents quantitative data in structured tables, offers detailed experimental protocols

for key historical and modern syntheses, and visualizes the core reaction mechanism through a

Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and

professionals in the fields of chemistry and drug development, providing a thorough historical

context and practical methodologies related to this important chemical compound.

Introduction
The study of oximes, a class of organic compounds characterized by the C=N-OH functional

group, has been a cornerstone of organic chemistry since the late 19th century. The discovery

of these compounds by Viktor Meyer and his student Alois Janny in 1882 opened up new

avenues in the understanding of isomerism and the derivatization of carbonyl compounds.[1]

Their work, published in "Berichte der deutschen chemischen Gesellschaft," described the

reaction of aldehydes and ketones with hydroxylamine to yield crystalline products they named

"oximes."[1] This discovery was pivotal as it provided a reliable method for the conversion of
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liquid carbonyls into solid derivatives with distinct melting points, greatly aiding in their

identification and purification.[1]

Within this broader class of compounds, isonitrosoacetone, an α-keto oxime, emerged as a

subject of study in the early 20th century. Its history is intertwined with the development of

methods for the nitrosation of ketones, a reaction that introduces a nitroso group onto a carbon

atom adjacent to a carbonyl group. This guide traces the historical trajectory of

isonitrosoacetone, from its early preparations to more refined synthetic methodologies.

The Discovery and Early History
While the general class of oximes was known from 1882, the specific synthesis and

characterization of isonitrosoacetone were reported in the early 20th century. Early

investigations into the nitrosation of ketones laid the groundwork for its preparation. The

reaction of ketones with nitrosating agents, such as nitrous acid or its esters, was found to yield

α-oximino ketones.

One of the earliest documented methods for the synthesis of isonitrosoacetone was reported

by Slater in 1920 in the Journal of the Chemical Society, Transactions. This method involved

the reaction of acetone with methyl nitrite in the presence of hydrochloric acid.

A few years later, in 1926, Küster published a method in Zeitschrift für Physiologische Chemie

for the preparation of isonitrosoacetone from acetone by treatment with sodium nitrite in

acetic acid at 0°C.

These early methods, while foundational, were often accompanied by challenges in terms of

yield and purity. The evolution of synthetic organic chemistry throughout the 20th century led to

the development of more efficient and scalable procedures for the synthesis of

isonitrosoacetone and other α-isonitrosoketones.

Physicochemical Properties and Characterization
Isonitrosoacetone is a white to off-white crystalline solid. Its key physicochemical properties

are summarized in the table below. Early characterization would have relied on classical

methods such as melting point determination, elemental analysis, and chemical derivatization.

Modern analytical techniques such as infrared (IR) and nuclear magnetic resonance (NMR)
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spectroscopy, and mass spectrometry (MS) are now used for its definitive identification and

purity assessment.

Table 1: Physicochemical Properties of Isonitrosoacetone

Property Value Reference

Molecular Formula C₃H₅NO₂

Molecular Weight 87.08 g/mol

Melting Point 67-69 °C [2]

Appearance
White to off-white crystalline

solid

Solubility
Soluble in water, ethanol, and

ether

pKa 8.39

Evolution of Synthetic Methodologies
The synthesis of isonitrosoacetone has evolved from early methods using alkyl nitrites and

nitrous acid to more controlled and higher-yielding procedures. A significant advancement in

the preparation of α-isonitrosoketones came with the use of nitrosyl chloride (NOCl) as the

nitrosating agent.

Historical Synthesis Methods
The foundational methods for preparing isonitrosoacetone involved the reaction of acetone

with a source of the nitrosonium ion (NO⁺) under acidic conditions.

Slater's Method (1920): Reaction of acetone with methyl nitrite and hydrochloric acid.

Küster's Method (1926): Reaction of acetone with sodium nitrite in acetic acid.

Modern Synthetic Approaches
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Later developments focused on improving the efficiency, safety, and scalability of the synthesis.

A notable example is the use of nitrosyl chloride in the presence of a neutralizing agent to trap

the concurrently formed hydrochloric acid, which can otherwise lead to side reactions.

Experimental Protocols
This section provides detailed experimental procedures for key historical and modern methods

for the synthesis of isonitrosoacetone.

Synthesis of Isonitrosoacetone via Nitrosyl Chloride and
Calcium Carbonate
This method, adapted from a patented procedure, provides a high yield of isonitrosoacetone.

[2]

Reaction: CH₃COCH₃ + NOCl + CaCO₃ → CH₃C(=O)CH=NOH + CaCl₂ + CO₂

Procedure:

A suspension of 52.9 g of finely powdered calcium carbonate in 620 g of acetone is prepared

in a reaction vessel equipped with a stirrer and a means for cooling.

To this stirred suspension, 52.9 g of liquid nitrosyl chloride is added while maintaining the

temperature between 17-20 °C. The addition is carried out over a period of time to control

the reaction rate.

After the addition is complete, the reaction mixture is stirred for an additional period to

ensure complete reaction.

The solid calcium chloride and any unreacted calcium carbonate are removed by filtration.

The filtrate, containing the isonitrosoacetone and excess acetone, is concentrated under

reduced pressure to yield the crude product.

The crude isonitrosoacetone can be purified by recrystallization from a suitable solvent,

such as a mixture of ethyl ether and petroleum ether, to yield a white crystalline solid.[2]

Table 2: Quantitative Data for Synthesis via Nitrosyl Chloride[2]
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Reactant
Molar Mass ( g/mol
)

Amount (g) Moles

Acetone 58.08 620 10.67

Nitrosyl Chloride 65.46 52.9 0.81

Calcium Carbonate 100.09 52.9 0.53

Product

Isonitrosoacetone 87.08 70.5 (crude) ~0.81

Yield (based on NOCl) ~95.1%

Purity (crude) ~94.9%

Synthesis of Isonitrosoacetone using Sodium Nitrite and
Acetic Acid (Küster's Method)
This historical method provides a straightforward laboratory-scale synthesis.

Reaction: CH₃COCH₃ + NaNO₂ + CH₃COOH → CH₃C(=O)CH=NOH + CH₃COONa + H₂O

Procedure:

Acetone is dissolved in acetic acid and the solution is cooled to 0 °C in an ice bath.

A solution of sodium nitrite in water is added dropwise to the stirred acetone solution,

maintaining the temperature at 0 °C.

After the addition is complete, the reaction mixture is stirred for a specified period at low

temperature.

The reaction mixture is then worked up, which may involve neutralization and extraction with

an organic solvent.

The organic extracts are dried and the solvent is removed to yield isonitrosoacetone.

Reaction Mechanism
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The formation of isonitrosoacetone from acetone and a nitrosating agent under acidic

conditions proceeds through an acid-catalyzed α-nitrosation of the ketone. The key steps are

the formation of the enol tautomer of acetone, which then acts as a nucleophile to attack the

electrophilic nitrosating species.

Acid-Catalyzed Nitrosation of Acetone
The generally accepted mechanism involves the following steps:

Protonation of the carbonyl oxygen: The carbonyl oxygen of acetone is protonated by the

acid catalyst.

Enolization: A proton is removed from the α-carbon to form the enol tautomer.

Electrophilic attack: The enol attacks the electrophilic nitrogen of the nitrosating agent (e.g.,

the nitrosonium ion, NO⁺, or a protonated form of an alkyl nitrite).

Deprotonation: A final deprotonation step yields the isonitrosoacetone product.

Caption: Acid-catalyzed nitrosation of acetone to form isonitrosoacetone.

Applications and Significance
Isonitrosoacetone serves as a versatile intermediate in organic synthesis. The presence of

both a carbonyl and an oxime functional group allows for a variety of subsequent chemical

transformations. It has been investigated for its potential as a chelating agent and in the

synthesis of heterocyclic compounds. More recently, isonitrosoacetone and its derivatives

have been explored for their potential biological activities, including as reactivators of inhibited

acetylcholinesterase, which is relevant in the context of nerve agent poisoning.

Conclusion
The discovery and history of isonitrosoacetone are a testament to the foundational principles

of organic chemistry developed in the late 19th and early 20th centuries. From its initial

synthesis by pioneers like Slater and Küster to the more refined and efficient methods

developed later, the study of this molecule has provided valuable insights into the reactivity of

ketones and the synthesis of oximes. This technical guide has provided a comprehensive

overview of its history, physicochemical properties, and synthetic methodologies, offering a
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valuable resource for researchers and professionals. The continued exploration of

isonitrosoacetone and its derivatives holds promise for new discoveries in both synthetic and

medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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